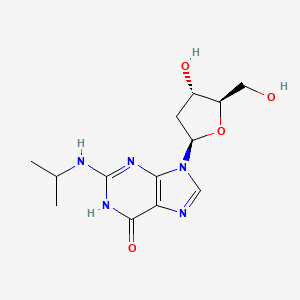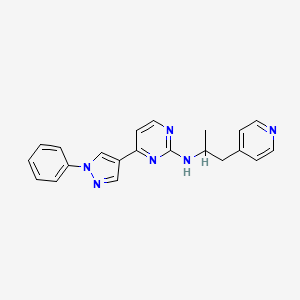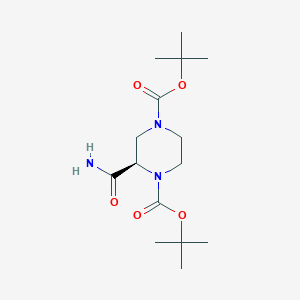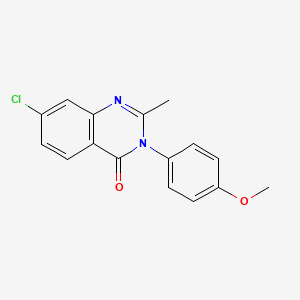
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is a quinazoline derivative with a chloro substituent at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Cyclization: The key step involves the cyclization of these intermediates to form the quinazoline ring system.
Methoxylation: The methoxy group is introduced via methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-hydroxyquinoline: Similar structure but with a hydroxy group instead of a methoxy group.
2-Methyl-4(3H)-quinazolinone: Lacks the chloro and methoxy substituents.
4-Methoxy-2-methylquinazoline: Similar but without the chloro substituent.
Uniqueness
7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62820-66-0 |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
7-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-18-15-9-11(17)3-8-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3 |
Clave InChI |
ILJRPEHOLZYUDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
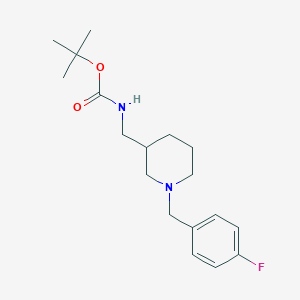

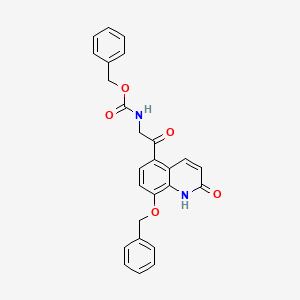
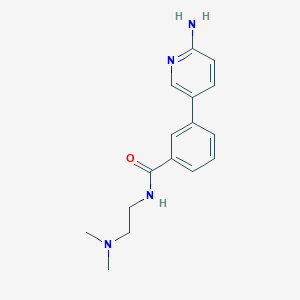
![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
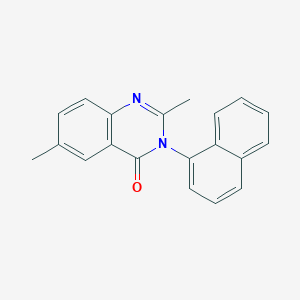
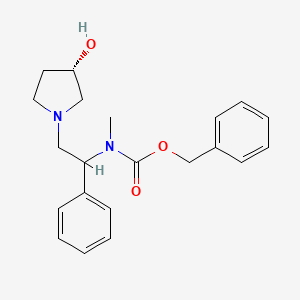
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

